molecular formula C16H13ClO4 B14438003 trans-6-Chloro-4-methyl-4-phenyl-1,3-benzodioxan-2-carboxylic acid CAS No. 86617-17-6

trans-6-Chloro-4-methyl-4-phenyl-1,3-benzodioxan-2-carboxylic acid

Cat. No.: B14438003
CAS No.: 86617-17-6
M. Wt: 304.72 g/mol
InChI Key: UMBAPIWARGTVLV-HOTGVXAUSA-N
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Description

trans-6-Chloro-4-methyl-4-phenyl-1,3-benzodioxan-2-carboxylic acid: is an organic compound that belongs to the class of benzodioxane derivatives This compound is characterized by its unique structural features, including a benzodioxane ring system substituted with a chloro, methyl, and phenyl group, as well as a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-6-Chloro-4-methyl-4-phenyl-1,3-benzodioxan-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxane Ring: This can be achieved through the cyclization of appropriate phenolic and diol precursors under acidic conditions.

    Introduction of Substituents: The chloro, methyl, and phenyl groups can be introduced through various substitution reactions, such as Friedel-Crafts alkylation and halogenation.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often require polar aprotic solvents and bases to facilitate the reaction.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted benzodioxane derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.

Biology and Medicine:

    Pharmacology: The compound’s structural features make it a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Biochemical Research: It can be used as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.

Industry:

    Chemical Manufacturing: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Agriculture: It may be used in the development of agrochemicals, such as herbicides or pesticides.

Mechanism of Action

The mechanism of action of trans-6-Chloro-4-methyl-4-phenyl-1,3-benzodioxan-2-carboxylic acid depends on its specific application. In pharmacological contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzodioxane ring system can facilitate binding to hydrophobic pockets, while the carboxylic acid group can form hydrogen bonds or ionic interactions with active site residues.

Comparison with Similar Compounds

    6-Chloro-4-methyl-4-phenyl-1,3-benzodioxane: Lacks the carboxylic acid group, which affects its reactivity and applications.

    4-Methyl-4-phenyl-1,3-benzodioxane-2-carboxylic acid:

Uniqueness: The presence of both the chloro and carboxylic acid groups in trans-6-Chloro-4-methyl-4-phenyl-1,3-benzodioxan-2-carboxylic acid makes it unique, as it combines the reactivity of halogenated compounds with the functional versatility of carboxylic acids. This dual functionality allows for a wide range of chemical transformations and applications in various fields.

Properties

CAS No.

86617-17-6

Molecular Formula

C16H13ClO4

Molecular Weight

304.72 g/mol

IUPAC Name

(2S,4S)-6-chloro-4-methyl-4-phenyl-1,3-benzodioxine-2-carboxylic acid

InChI

InChI=1S/C16H13ClO4/c1-16(10-5-3-2-4-6-10)12-9-11(17)7-8-13(12)20-15(21-16)14(18)19/h2-9,15H,1H3,(H,18,19)/t15-,16-/m0/s1

InChI Key

UMBAPIWARGTVLV-HOTGVXAUSA-N

Isomeric SMILES

C[C@@]1(C2=C(C=CC(=C2)Cl)O[C@@H](O1)C(=O)O)C3=CC=CC=C3

Canonical SMILES

CC1(C2=C(C=CC(=C2)Cl)OC(O1)C(=O)O)C3=CC=CC=C3

Origin of Product

United States

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